molecular formula C13H12N4O B10797255 8-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

8-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797255
M. Wt: 240.26 g/mol
InChI Key: OVMOYCYDOGFLPO-UHFFFAOYSA-N
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Description

OSM-S-620 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-620 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

The synthesis of OSM-S-620 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Chemical Reactions Analysis

OSM-S-620 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-620 may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

OSM-S-620 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-620 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-620 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-620 adduct. This reaction hijacking mechanism disrupts protein translation and activates the amino acid starvation response in the parasite .

Comparison with Similar Compounds

OSM-S-620 can be compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-620 has shown unique activity profiles and different levels of efficacy against Plasmodium falciparum. Other similar compounds include TCMDC-135294 and various analogs synthesized within the Open Source Malaria project .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H12N4O/c1-2-4-11(5-3-1)6-9-18-13-12-16-15-10-17(12)8-7-14-13/h1-5,7-8,10H,6,9H2

InChI Key

OVMOYCYDOGFLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=NC=CN3C2=NN=C3

Origin of Product

United States

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